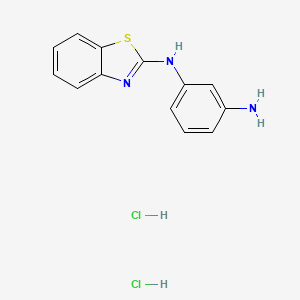

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

描述

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .

The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .

The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .

The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

生物活性

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride (CAS Number: 1016862-15-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N3S

- Molecular Weight : 241.31 g/mol

- IUPAC Name : this compound

- CAS Number : 1016862-15-9

Biological Activity Overview

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has been studied for its potential as an anticancer agent and its activity against various pathogens.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine | HeLa | 0.95 | Induction of apoptosis |

| Sorafenib | HeLa | 7.91 | VEGFR inhibition |

| Prototype Compound (5d) | HeLa | 0.37 | Apoptotic pathway activation |

The data shows a significantly lower IC50 value for the benzothiazole derivative compared to sorafenib, indicating higher potency in inducing apoptosis in HeLa cells .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted the effectiveness of various benzothiazole compounds against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine is attributed to several mechanisms:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases.

- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase in cancer cells.

- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H11N3S·2HCl

- Molecular Weight : 241.31 g/mol

- CAS Number : 1181522-20-2

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride, exhibit antimicrobial properties against various bacteria. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

| Bacteria Tested | Effectiveness |

|---|---|

| E. coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Staphylococcus epidermidis | Effective |

Antileishmanial Activity

The compound has been investigated for its antileishmanial properties. A study demonstrated that certain derivatives of benzothiazole showed promising activity against Leishmania species, which are responsible for leishmaniasis .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. Its application includes acting as a fluorescent probe for imaging biological processes due to its ability to bind selectively to specific biomolecules .

Dye and Pigment Development

Benzothiazole derivatives are often used in the development of dyes and pigments due to their vibrant colors and stability. The compound's structure allows it to be incorporated into various polymer matrices, enhancing the optical properties of materials .

| Application Area | Details |

|---|---|

| Dyes | Used in textile and plastic industries |

| Pigments | Enhances color stability in polymers |

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

A research team synthesized several benzothiazole derivatives, including this compound. They evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) assays against various pathogens. The results indicated significant antimicrobial efficacy, supporting the potential use of these compounds in pharmaceutical formulations .

Case Study 2: Fluorescent Probes in Cellular Imaging

In another study focused on cellular imaging techniques, researchers employed this compound as a fluorescent probe to visualize cellular components in live cells. The results demonstrated that the compound could effectively label specific organelles, providing insights into cellular dynamics and functions .

常见问题

Q. Basic: What are the recommended synthetic routes for 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

A two-step synthesis is often employed:

Coupling Reaction : React 1,3-benzenediamine with 2-chloro-1,3-benzothiazole under basic conditions (e.g., NaH in DMF) to form the benzothiazole-amine adduct.

Salt Formation : Treat the free base with HCl in ethanol to yield the dihydrochloride salt .

Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purify via recrystallization (e.g., methanol/water) to achieve ≥95% purity .

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- NMR : Confirm structure via <sup>1</sup>H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, NH2 signals at δ 5.5–6.0 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z 316.3 (free base) and [M+2HCl]<sup>+</sup> at m/z 387.2 .

Q. Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (methanol/ether). Use SHELXL for refinement, focusing on H-bonding (e.g., N–H⋯Cl interactions) and π-stacking of benzothiazole/benzene rings .

- Validation Tools : Apply PLATON or CCDC Mercury to check for twinning or disorder, which may explain conformational variations .

- Example : Centrosymmetric dimers via N–H⋯N bonds (as in nitazoxanide analogs) stabilize the crystal lattice .

Q. Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electron distribution. The benzothiazole moiety acts as an electron-deficient site, favoring nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate binding to PFOR enzyme (a target in anaerobic organisms). The amide group may form hydrogen bonds with active-site residues .

Q. Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer :

- Accelerated Stability Testing :

- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photolytic : Expose to UV light (ICH Q1B guidelines); check for color changes or precipitate formation .

- Recommendation : Store in amber vials at –20°C under argon to prevent oxidation .

Q. Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer :

- Dose-Response Studies : Test across a concentration range (1–100 µM) to identify EC50 values. Use positive controls (e.g., metronidazole for anaerobic pathogens) .

- Mechanistic Profiling : Compare RNA-seq data from treated vs. untreated Clostridium difficile to identify differentially expressed genes (e.g., PFOR pathway) .

- Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to enhance bioavailability in in vivo assays .

Q. Advanced: What strategies improve the compound’s selectivity for target vs. off-target interactions?

Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to enhance binding specificity .

- Replace dihydrochloride with mesylate salt to reduce ionic interference .

- SPR Biosensing : Measure binding kinetics (KD) to immobilized PFOR enzyme vs. human carbonic anhydrase II to assess selectivity .

Q. Basic: What spectroscopic techniques differentiate polymorphic forms of the compound?

Methodological Answer :

- IR Spectroscopy : Compare NH stretching (3300–3400 cm<sup>−1</sup>) and benzothiazole C=N (1620 cm<sup>−1</sup>) peaks across polymorphs .

- PXRD : Identify distinct diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 10.2°, 15.8°) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 196–201°C (decomp.) | |

| Solubility (25°C) | Shake-flask | 2.1 mg/mL in water | |

| LogP (free base) | HPLC (C18) | 3.2 ± 0.1 | |

| Crystallographic Space Group | XRD | P21/c |

属性

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCYADBAPWEWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。